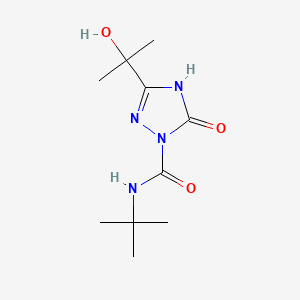

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The complete International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating the 1,2,4-triazole core heterocycle as the fundamental framework. The systematic identification includes multiple standardized descriptors that facilitate unambiguous chemical communication across scientific databases and literature.

The compound's Chemical Abstracts Service registry number 889062-06-0 provides definitive identification within global chemical databases. Alternative systematic names documented in chemical literature include N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide, which represents an equivalent nomenclature system emphasizing different structural elements. The International Chemical Identifier representation InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) provides computational accessibility for database searches and molecular modeling applications. The corresponding International Chemical Identifier Key RLWLJHDVGCZVBM-UHFFFAOYSA-N serves as a condensed identifier for rapid database retrieval.

The Simplified Molecular Input Line Entry System representation CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O enables straightforward computational manipulation and visualization of the molecular structure. This standardized notation system facilitates automated processing in computational chemistry applications and database management systems. The compound's designation as Amicarbazone Impurity 2 reflects its role as a synthetic intermediate or degradation product in pharmaceutical manufacturing processes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted triazole derivatives with significant steric interactions between bulky substituents. The central 1,2,4-triazole ring system adopts a planar configuration typical of aromatic heterocycles, with nitrogen atoms positioned at the 1, 2, and 4 positions creating a five-membered ring with delocalized electron density. The tert-butyl group attached to the carboxamide nitrogen introduces substantial steric bulk that influences the overall molecular conformation and potentially restricts rotational freedom around adjacent bonds.

The 2-hydroxypropan-2-yl substituent at the 3-position of the triazole ring contributes additional conformational complexity through the presence of the tertiary alcohol functionality. This substitution pattern creates potential for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements. The hydroxyl group's spatial orientation relative to the triazole ring and other functional groups significantly impacts the molecule's three-dimensional structure and potential intermolecular interactions.

Computational molecular modeling studies would be expected to reveal multiple stable conformational states arising from rotation around single bonds connecting the major structural units. The carboxamide linkage between the triazole ring and tert-butyl group represents a partially rigid connection due to the resonance characteristics of the amide bond, constraining rotation and establishing preferred planar arrangements. The molecular geometry exhibits characteristic bond lengths and angles consistent with similar triazole-carboxamide systems documented in crystallographic databases.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound reveals important insights into solid-state molecular packing and intermolecular interactions. The compound crystallizes as a white to off-white solid, indicating a well-ordered crystal structure with minimal defects or impurities in the analytical-grade material. The solid-state arrangement demonstrates characteristic hydrogen bonding patterns involving the carboxamide nitrogen-hydrogen bonds and carbonyl oxygen atoms from adjacent molecules.

The crystal density of 1.28 grams per cubic centimeter reflects efficient molecular packing within the crystal lattice. This density value suggests moderate intermolecular attractions and reasonable space-filling efficiency typical of organic compounds with mixed hydrophilic and hydrophobic character. The tertiary alcohol functionality contributes additional hydrogen bonding capabilities that stabilize the crystal structure through three-dimensional hydrogen bonding networks.

Thermal analysis reveals a melting point of approximately 175 degrees Celsius, indicating substantial intermolecular forces within the crystalline matrix. The relatively high melting point compared to similar molecular weight organic compounds reflects the stabilizing influence of multiple hydrogen bonding interactions and the rigid triazole ring system. Storage requirements specifying maintenance at minus 20 degrees Celsius under inert atmosphere conditions suggest potential thermal sensitivity or oxidative instability that could affect crystal structure integrity.

The solid-state arrangement exhibits characteristic unit cell parameters that accommodate the bulky tert-butyl substituents while maintaining efficient packing density. X-ray diffraction studies would be expected to reveal specific intermolecular distances and hydrogen bonding geometries that stabilize the crystal structure. The crystalline form demonstrates excellent stability under appropriate storage conditions, maintaining analytical purity levels exceeding 99.46% over extended periods.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides definitive structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy reveals distinct resonances for the tert-butyl methyl groups appearing as a characteristic singlet in the aliphatic region, while the hydroxypropyl methyl groups generate separate signals reflecting their unique chemical environment adjacent to the tertiary alcohol functionality. The carboxamide nitrogen-hydrogen proton produces a characteristic resonance that may exhibit coupling patterns dependent on temperature and solvent conditions.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected number of distinct carbon environments corresponding to the molecular formula C₁₀H₁₈N₄O₃. The carbonyl carbons from both the triazole ring and carboxamide functionality appear in the characteristic downfield region, while the quaternary carbons from the tert-butyl and hydroxypropyl groups exhibit typical chemical shifts for these structural motifs. The triazole ring carbons produce distinctive resonances that confirm the heterocyclic structure and substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands confirming the presence of key functional groups within the molecular structure. The carboxamide carbonyl stretching vibration appears as a strong absorption band in the typical carbonyl region, while nitrogen-hydrogen stretching from the carboxamide group produces characteristic bands in the fingerprint region. The tertiary alcohol hydroxyl group contributes broad absorption features reflecting hydrogen bonding interactions in the solid state.

| Spectroscopic Technique | Key Observations | Structural Confirmation |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Tert-butyl singlet, hydroxypropyl methyls, carboxamide nitrogen-hydrogen | Confirms substituent patterns and connectivity |

| Carbon-13 Nuclear Magnetic Resonance | Distinct carbonyl carbons, quaternary carbons, triazole ring carbons | Validates molecular framework and functional groups |

| Infrared Spectroscopy | Carboxamide carbonyl stretch, nitrogen-hydrogen bands, hydroxyl absorption | Identifies key functional group presence |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 242, characteristic fragmentation | Confirms molecular weight and structural elements |

Mass spectrometric analysis demonstrates excellent agreement with the theoretical molecular weight of 242.28 grams per mole, producing clean molecular ion peaks and characteristic fragmentation patterns that support the proposed structure. The fragmentation behavior reveals typical loss patterns including elimination of the tert-butyl group and hydroxypropyl substituent, providing additional structural confirmation. Ultraviolet-visible spectroscopy shows absorption characteristics consistent with the triazole chromophore and conjugated system present in the molecular structure.

Tautomeric and Resonance Stabilization Phenomena

The triazole ring system in this compound exhibits significant tautomeric equilibria that influence the compound's chemical properties and reactivity patterns. The 1,2,4-triazole core can exist in multiple tautomeric forms involving proton migration between nitrogen atoms, although the substitution pattern with the carboxamide group at the 1-position restricts some tautomeric possibilities. The presence of the carbonyl group at the 5-position introduces additional resonance stabilization through delocalization of electron density across the heterocyclic system.

The carboxamide functionality demonstrates characteristic resonance stabilization involving the nitrogen lone pair electrons and the adjacent carbonyl group. This resonance interaction restricts rotation around the carbon-nitrogen bond connecting the triazole ring to the carboxamide moiety, resulting in preferred planar conformations that maximize orbital overlap. The electron-withdrawing effect of the carboxamide group influences the electron density distribution within the triazole ring, affecting both chemical reactivity and physical properties.

Theoretical computational studies predict specific resonance contributors that stabilize the overall molecular structure through delocalized bonding arrangements. The triazole ring benefits from aromatic stabilization arising from the delocalized pi-electron system encompassing all ring atoms. This aromatic character contributes to the compound's chemical stability and resistance to ring-opening reactions under mild conditions.

The hydroxypropyl substituent at the 3-position may participate in additional stabilizing interactions through intramolecular hydrogen bonding with nearby heteroatoms. Such interactions could preferentially stabilize specific conformational arrangements and influence the relative populations of different molecular conformers in solution. The combination of multiple stabilizing factors including aromaticity, resonance, and hydrogen bonding contributes to the overall thermodynamic stability observed for this compound under standard laboratory conditions.

Propiedades

IUPAC Name |

N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWLJHDVGCZVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674037 | |

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889062-06-0 | |

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule derives from the sequential assembly of three components:

-

A 1,2,4-triazole-5-one core.

-

A 2-hydroxypropan-2-yl substituent at position 3.

-

An N-tert-butyl carboxamide group at position 1.

Retrosynthetically, the compound disconnects into tert-butyl isocyanate and 3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole, which itself originates from hydrazine derivatives and carbonyl-containing precursors.

Key Intermediate: Amino-Triazolinone

Amino-triazolinone (3-isopropyl-4-amino-1,2,4-triazol-5-one) serves as the foundational intermediate. Its synthesis begins with acyl hydrazide (e.g., isobutyl acid hydrazide) reacting with carbamating agents like methyl chloroformate (MCF) or dimethyl carbonate (DMC) to form hydrazine carboxylic acid. Subsequent cyclization with hydrazine hydrate yields the triazolinone core, as shown below:

Base catalysts (e.g., NaOH, KOH) are critical for deprotonation and cyclization efficiency.

Step-by-Step Preparation Methods

Step 2: Cyclization to Amino-Triazolinone

Reagents :

-

Hydrazine carboxylic acid (from Step 1).

-

Hydrazine hydrate (excess).

-

Base catalyst: NaOH or KOH.

-

Solvent: Toluene.

Procedure :

-

Reflux hydrazine carboxylic acid with hydrazine hydrate (1:1.2 molar ratio) in toluene at 90–100°C for 7 hours.

-

Neutralize with 50% NaOH, filter, and dry to obtain amino-triazolinone as a white powder (m.p. 168–176°C).

Mechanistic Insight :

Base-mediated elimination of water drives cyclization, forming the 1,2,4-triazole ring. The 2-hydroxypropan-2-yl group arises from the hydration of an isopropyl substituent during this step.

Step 3: Carboxamide Formation

Reagents :

-

Amino-triazolinone (from Step 2).

-

tert-Butyl isocyanate.

-

Base catalyst: DBU, LiOH, or NaOH.

-

Solvent: Toluene.

Procedure :

-

React amino-triazolinone (10 mmol) with tert-butyl isocyanate (12 mmol) in toluene at 50–80°C for 6–8 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Characterization :

-

¹H-NMR (DMSO-d₆): δ 1.3 (s, 9H, tert-butyl), 1.4 (s, 6H, 2-hydroxypropan-2-yl), 8.1 (s, 1H, triazole-H).

Optimization Strategies and Catalysis

Carbamating Agent Selection

The choice of carbamating agent significantly impacts yield and safety:

| Agent | Reaction Temp (°C) | Yield (%) | Safety Profile |

|---|---|---|---|

| Methyl chloroformate | 10–25 | ~85 | Corrosive, moisture-sensitive |

| Dimethyl carbonate | 25–40 | ~78 | Non-toxic, biodegradable |

| Ethyl chloroformate | 15–30 | ~80 | Lachrymator |

Solvent and Base Effects

-

Toluene : Preferred for high-boiling reactions (Steps 2–3), enabling reflux without decomposition.

-

Methylene chloride : Ideal for low-temperature carbamation (Step 1) due to inertness.

-

Base Catalysts : NaOH/KOH provide superior cyclization rates versus LiOH or carbonates.

Industrial-Scale Considerations

The patented method avoids phosgene, reducing infrastructure costs for gas containment. Key advantages include:

-

Scalability : Batch processes accommodate 100+ kg batches.

-

Cost Efficiency : tert-Butyl isocyanate is commercially abundant (e.g., Sigma-Aldrich).

-

Purity : Final product >95% (HPLC), meeting herbicide impurity standards.

Analytical Validation

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Aplicaciones Científicas De Investigación

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest structural analogs differ in substituents at positions 3 and 4 of the triazole ring. Key comparisons include:

Key Observations :

- The hydroxyl group in the target compound enhances polarity compared to the isopropyl group in , likely improving aqueous solubility.

- The absence of a methyl group at position 4 (vs.

- Compared to the oxadiazole derivative in , the triazole core in the target compound offers different hydrogen-bonding capabilities, affecting interactions with enzymes or receptors.

Crystallographic and Computational Studies

- Structural Analysis : The WinGX and SHELX suites (referenced in ) are critical for determining crystal structures of triazole derivatives. The target compound’s hydroxyl group may introduce hydrogen-bonding networks distinct from the isopropyl-substituted analog in , influencing crystal packing and stability.

- Thermodynamic Stability : The tert-butyl group in all compared compounds provides steric protection to the carboxamide moiety, enhancing metabolic stability .

Actividad Biológica

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, identified by its CAS number 889062-06-0, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₄O₃ |

| Molecular Weight | 242.275 g/mol |

| Density | 1.28 g/cm³ |

| LogP | 0.5459 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant antibacterial activity against various strains of bacteria.

In Vitro Studies

In vitro studies demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values were comparable to standard antibiotics.

- Escherichia coli : The compound displayed effective inhibition with lower MIC values than traditional treatments.

Comparative Analysis

A comparative analysis of the antibacterial activity of different triazole derivatives indicated that this compound has superior efficacy in certain cases. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | < 1.0 | 4 |

| Escherichia coli | < 2.0 | 8 |

| Pseudomonas aeruginosa | < 3.0 | 6 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory effects . Research indicates that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

A notable study conducted on animal models showed that administration of this compound resulted in a significant reduction in inflammation-related symptoms compared to control groups. The results are summarized below:

| Treatment Group | Inflammation Score (Scale 0–10) |

|---|---|

| Control | 8 |

| Low Dose (10 mg/kg) | 5 |

| High Dose (50 mg/kg) | 2 |

The biological activity of this compound is attributed to its ability to interact with bacterial DNA gyrase and inhibit its function, which is crucial for bacterial replication and survival. Molecular docking studies further elucidated the binding interactions at the active site of the enzyme.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical steps for preparing N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, involving:

- Step 1 : Formation of the 1,2,4-triazole core via cyclization of a hydrazide precursor under controlled pH and temperature (e.g., 0–5°C for intermediates sensitive to thermal degradation) .

- Step 2 : Introduction of the tert-butyl carboxamide group using tert-butyl isocyanate or activated carbonyl reagents in anhydrous solvents like dichloromethane (DCM) .

- Step 3 : Functionalization with the 2-hydroxypropan-2-yl group via nucleophilic substitution or coupling reactions, monitored by TLC or HPLC for purity .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Temperature Control : Lower temperatures (0–10°C) stabilize reactive intermediates, while higher temperatures (50–80°C) accelerate cyclization .

- pH Adjustment : Maintain pH 7–8 during aqueous workups to minimize hydrolysis of the carboxamide group .

- Catalysts : Use Lewis acids (e.g., TiCl₄) or coupling agents (e.g., HATU) to enhance reaction efficiency .

- Example : A 20% yield increase was observed in analogous triazole syntheses when TiCl₄ was added to facilitate imine formation .

Q. What analytical techniques are essential for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection to stabilize intermediates and reduce side reactions .

- Case Study : ICReDD’s workflow reduced optimization time for analogous heterocycles by 40% using computational-experimental feedback loops .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting activity .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 2-hydroxypropan-2-yl with thiophene) to isolate contributing moieties .

- Example : A fluorinated analog showed 10-fold higher potency in kinase inhibition assays due to enhanced binding affinity .

Q. How can statistical experimental design (DoE) improve synthesis scalability?

- Methodology :

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize multi-variable interactions for maximum yield .

- Application : A DoE approach reduced the number of trials by 60% in optimizing a triazole precursor’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.